
methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.7096 . This compound is characterized by the presence of a cyclobutane ring substituted with an amino group, a methylsulfanyl group, and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure the consistent production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the amino group to other functional groups, such as amines or amides. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Applications De Recherche Scientifique
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the amino and methylsulfanyl groups allows the compound to form hydrogen bonds and other interactions with target molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
1-Amino-1-cyclobutanecarboxylic acid: This compound lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride:
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride: This compound has an aminomethyl group, which affects its chemical properties and interactions.
The unique combination of functional groups in methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride gives it distinct reactivity and makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H14ClNO2S |
|---|---|
Poids moléculaire |
211.71 g/mol |
Nom IUPAC |
methyl 3-amino-1-methylsulfanylcyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-10-6(9)7(11-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H |
Clé InChI |
XMWWJRVOBUYZEN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1)N)SC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



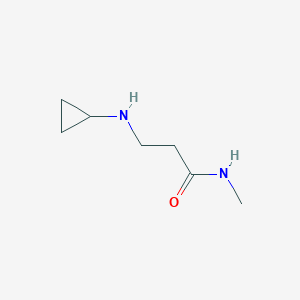
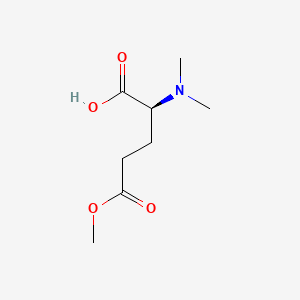
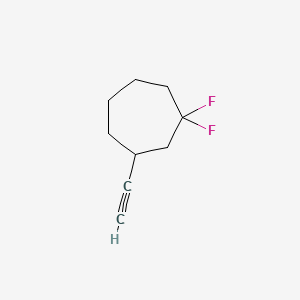
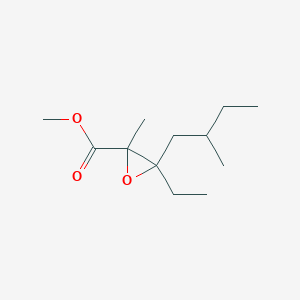
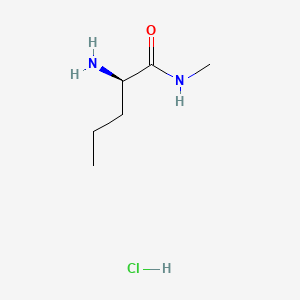

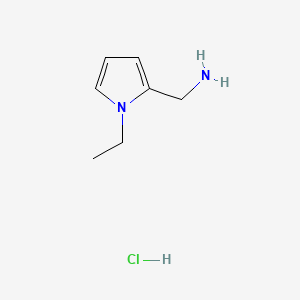
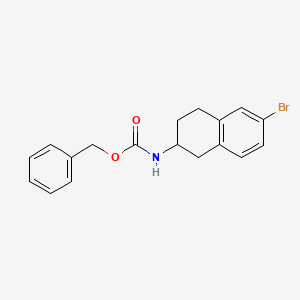




![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)
